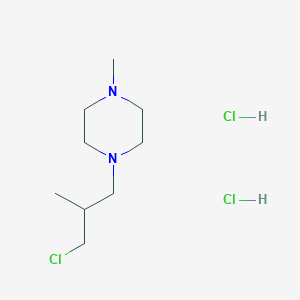

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride

説明

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride centers around a six-membered piperazine ring system substituted with both a methyl group and a chlorinated branched propyl chain. The base compound exhibits the molecular formula C₉H₁₉ClN₂ with a molecular weight of 190.71 grams per mole, while the dihydrochloride salt form corresponds to C₉H₂₁Cl₃N₂ with a molecular weight of 263.64 grams per mole. The piperazine ring adopts a characteristic chair conformation, as observed in related piperazine derivatives where the four carbon atoms maintain planarity with maximum deviations typically around 0.01 Angstroms. This conformational preference minimizes steric interactions while maximizing orbital overlap between adjacent bonds.

The conformational analysis reveals significant flexibility in the 3-chloro-2-methylpropyl side chain, which can adopt multiple energetically accessible conformations. Quantum mechanical calculations on related aminopyrimidine-piperazine systems demonstrate that alkyl side chains attached to piperazine nitrogen atoms exhibit relatively low energy barriers between different conformational states. The presence of the chlorine substituent and the methyl branch point creates additional conformational constraints that influence the overall molecular shape. The chlorine atom, being electronegative and sterically demanding, affects both the electronic distribution and the preferred spatial arrangements of the side chain. The methyl branch introduces asymmetry into the system, leading to the formation of stereoisomers and contributing to conformational complexity.

Computational studies on similar piperazine derivatives indicate that the nitrogen atoms in the piperazine ring prefer specific hybridization states that influence the overall molecular geometry. The tertiary amine character of the methylated nitrogen affects the ring puckering and introduces additional conformational considerations. The protonation state of the piperazine nitrogens in the dihydrochloride form significantly alters the conformational landscape by introducing electrostatic interactions and changing the preferred bond angles. The dual positive charges on the piperazine ring system create intramolecular electrostatic effects that can stabilize certain conformations while destabilizing others.

特性

IUPAC Name |

1-(3-chloro-2-methylpropyl)-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN2.2ClH/c1-9(7-10)8-12-5-3-11(2)4-6-12;;/h9H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYMQFZUWSJRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)CCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Steps

The synthesis begins with diethanolamine reacting with thionyl chloride (SOCl₂) to form di(2-chloroethyl) methylamine hydrochloride. This intermediate undergoes nucleophilic substitution with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride. Finally, alkylation with 1-bromo-3-chloropropane introduces the 3-chloro-2-methylpropyl group, forming the target compound.

Key Reaction Conditions:

Example Synthesis and Yield

In a representative procedure:

-

Reactants : 2.5 g (10.8 mmol) of 1-(3-chlorophenyl)piperazine hydrochloride and 1.7 g (10.8 mmol) of 1-bromo-3-chloropropane.

-

Solvent : 2.2 mL water + 2.7 mL acetone.

-

Conditions : 0–10°C with 3.4 mL 25% NaOH, stirred for 18 hours.

-

Yield : 2.2 g (65%) after purification.

Carbamate-Mediated Synthesis Using N-Methylpiperazine

Reaction Design and Optimization

This method avoids toxic phosgene by using bis(trichloromethyl) carbonate (triphosgene) to chloroformylate N-methylpiperazine. The reaction proceeds in aromatic or chlorinated solvents (e.g., toluene, dichlorobenzene) at 15–150°C for 1–10 hours.

Advantages Over Traditional Methods:

Critical Parameters

Representative Procedure :

-

Reactants : 1 mol N-methylpiperazine + 0.3–1.0 mol triphosgene.

-

Solvent : Dioxane (10× mass of N-methylpiperazine).

-

Conditions : 3 hours at 90–115°C.

-

Yield : 87% with 99.4% purity.

Comparative Analysis of Methods

| Parameter | Method 1 (CN104402842A) | Method 2 (CN1566105A) |

|---|---|---|

| Starting Materials | Diethanolamine, 3-chloroaniline | N-methylpiperazine, triphosgene |

| Key Step | Alkylation with 1-bromo-3-chloropropane | Chloroformylation with triphosgene |

| Solvent | Acetone-water | Dioxane, toluene |

| Temperature | 0–10°C (final step) | 90–115°C |

| Reaction Time | 18 hours | 3–8 hours |

| Yield | 65% | 75–87% |

| Purity | Not specified | 99.3–99.4% |

Efficiency and Scalability

Method 2 offers superior yields and shorter reaction times, making it more suitable for industrial production. However, Method 1 avoids high-temperature conditions, which may be preferable for heat-sensitive intermediates.

Challenges in Synthesis and Purification

化学反応の分析

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, resulting in the cleavage of the piperazine ring or the removal of the chloro group.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

作用機序

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical and structural features of the target compound with analogous piperazine derivatives:

Key Observations :

- Substituent Effects : The target compound’s linear 3-chloropropyl chain contrasts with branched analogs (e.g., hypothetical 3-chloro-2-methylpropyl) and aromatic substituents in BD1063 (dichlorophenyl) or cyclizine (benzhydryl). These structural differences influence lipophilicity, solubility, and biological activity .

- Molecular Weight : Aromatic substituents (e.g., BD1063, GBR 12783) increase molecular weight significantly compared to aliphatic chains .

- Synthetic Utility : The target compound’s chloropropyl group enables further functionalization (e.g., selenium coupling in RSe-1 synthesis) , whereas BD1063 and cyclizine are optimized for receptor binding .

Pharmacological and Functional Comparisons

Sigma Receptor Ligands

- BD1063 : A sigma-1 receptor antagonist with high selectivity (>100-fold vs. other receptors) and antidystonic effects in rodent models . Its dichlorophenyl-ethyl group enhances sigma-1 affinity compared to the target compound’s chloropropyl chain.

Antihistamines

- Cyclizine and Chlorocyclizine : These 4-methylpiperazine derivatives with benzhydryl or chlorobenzhydryl groups are potent antihistamines . The bulky aromatic groups improve H₁ receptor binding, unlike the aliphatic chloropropyl chain in the target compound.

Dopamine Uptake Inhibitors

- GBR 12783 : Inhibits dopamine uptake (IC₅₀ = 1.8 nM) via diphenylmethoxyethyl and allylphenyl substituents . The target compound’s simpler structure lacks these pharmacophoric features.

生物活性

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride

- Molecular Formula : C₉H₁₈Cl₂N₂

- Molecular Weight : 227.16 g/mol

The compound features a piperazine ring substituted with a chloromethyl group and a methyl group, which may influence its biological interactions.

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride primarily acts as an antagonist at various receptor sites, including:

- Serotonin Receptors : It has been shown to interact with serotonin receptors, which are crucial in modulating mood and anxiety.

- Dopamine Receptors : The compound may also exhibit activity at dopamine receptors, potentially influencing psychotropic effects.

The binding affinity and selectivity for these receptors can lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.

Antiparasitic Activity

Similar piperazine derivatives have shown efficacy against parasitic infections. For instance, studies on related compounds revealed significant activity against Brugia malayi, indicating potential for antiparasitic applications.

Study 1: Antidepressant-like Effects

A study evaluated the effects of a related piperazine compound in mice models. The results indicated that administration led to significant reductions in depressive-like behaviors. The compound's mechanism was linked to increased serotonin levels in the brain, suggesting a similar potential for 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that analogs of the compound exhibited varying degrees of antimicrobial activity. A notable finding was that compounds with similar structural motifs had minimum inhibitory concentrations (MICs) against E. coli ranging from 0.5 to 2 mg/mL, suggesting that 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride may possess comparable efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

- Absorption : The compound shows moderate oral bioavailability due to first-pass metabolism.

- Distribution : It is distributed widely in body tissues, which may enhance its therapeutic effects.

- Metabolism : Primarily metabolized by the liver enzymes CYP450, influencing its half-life and overall efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, 1-(3-chloropropyl)-4-methylpiperazine (precursor) reacts with alkyl halides under reflux conditions in solvents like xylene, using sodamide (NaNH₂) as a base to facilitate deprotonation and substitution . Post-synthesis, the dihydrochloride salt is formed by treating the free base with hydrochloric acid. Reaction optimization should focus on temperature control (e.g., reflux at 120–140°C), stoichiometric ratios, and purification via vacuum distillation or recrystallization.

Q. How can impurities in the synthesized compound be identified and resolved?

- Methodology : Impurity profiling requires chromatographic techniques (HPLC, LC-MS) and spectral analysis (NMR, IR). For instance, common byproducts like 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride (CAS 52605-52-4) may form during alkylation steps . Use preparative HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) for isolation. Structural confirmation via high-resolution mass spectrometry (HRMS) and comparison to reference standards is critical .

Q. What analytical methods are recommended for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm the piperazine backbone and chloroalkyl substituents. Key signals include δ 3.2–3.5 ppm (piperazine N-CH₂) and δ 1.2–1.4 ppm (methyl groups) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ or [M+2H]²⁺ peaks, with isotopic patterns confirming chlorine presence .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) against theoretical values .

Advanced Research Questions

Q. How can the σ-1 receptor antagonism of this compound be evaluated in vitro and in vivo?

- Methodology :

- In vitro : Radioligand binding assays using ³H-pentazocine in membrane preparations from σ-1 receptor-expressing cells (e.g., guinea pig brain). Calculate inhibition constants (Ki) via competitive displacement curves .

- In vivo : Assess attenuation of cocaine-induced hyperlocomotion in rodent models. Administer the compound (1–10 mg/kg, i.p.) 30 minutes before cocaine, and measure locomotor activity using automated tracking systems .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies by preparing buffered solutions (pH 4–9) and storing samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Use Arrhenius kinetics to predict shelf-life. For example, acidic conditions (pH < 5) may hydrolyze the piperazine ring, while alkaline conditions (pH > 8) promote dehydrochlorination .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Dose-Response Replication : Repeat assays (e.g., receptor binding, cytotoxicity) under standardized conditions (e.g., cell lines, incubation times) to confirm EC₅₀/IC₅₀ values.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies. For instance, N-demethylation or hydroxylation products could alter receptor affinity .

- Species-Specific Effects : Compare results across models (e.g., rat vs. human σ-1 receptors) using recombinant receptor systems .

Q. How can computational modeling predict interactions with non-target receptors (e.g., CYP enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against CYP isoforms (e.g., CYP3A4, CYP2D6) using crystal structures from the PDB. Validate predictions with inhibition assays (fluorometric or luminescent substrates) . For example, a high docking score with CYP2D6 suggests potential drug-drug interactions requiring further validation .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) due to irritant properties. Avoid inhalation and use fume hoods during synthesis .

- Data Reproducibility : Document batch-specific variations (e.g., CAS 19479-83-5 vs. 2031-23-4) caused by differences in substituent positioning or salt forms .

- Advanced Purification : Countercurrent chromatography (CCC) may improve yield for structurally similar piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。